molecular formula C14H13N5O7S B11023804 N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No.: B11023804
M. Wt: 395.35 g/mol
InChI Key: BJFJFSCRHUWDAZ-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,4-Dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is a sulfonamide derivative featuring a hydrazine linker conjugated to a 2,4-dinitrophenyl group. The 2,4-dinitrophenyl moiety acts as a chromophore, enabling spectrophotometric detection in analytical methods .

Properties

Molecular Formula

C14H13N5O7S

Molecular Weight

395.35 g/mol

IUPAC Name

N-[4-[(2,4-dinitroanilino)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N5O7S/c1-9(20)15-10-2-5-12(6-3-10)27(25,26)17-16-13-7-4-11(18(21)22)8-14(13)19(23)24/h2-8,16-17H,1H3,(H,15,20)

InChI Key

BJFJFSCRHUWDAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonation of Aniline

ABS is synthesized via sulfonation of aniline using chlorosulfonic acid under controlled conditions[^5][^7]:

C6H5NH2+ClSO3HC6H4(SO2Cl)NH2+HCl\text{C}6\text{H}5\text{NH}2 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})\text{NH}2 + \text{HCl}

The intermediate 4-chlorosulfonylphenylamine is hydrolyzed to ABS using aqueous ammonia:

C6H4(SO2Cl)NH2+2NH3C6H4(SO2NH2)NH2+NH4Cl\text{C}6\text{H}4(\text{SO}2\text{Cl})\text{NH}2 + 2\text{NH}3 \rightarrow \text{C}6\text{H}4(\text{SO}2\text{NH}2)\text{NH}2 + \text{NH}_4\text{Cl}

Key parameters :

  • Temperature: 0–5°C (sulfonation), 25°C (hydrolysis)

  • Yield: 75–85%[^5]

Hydrazine Functionalization

The sulfonamide intermediate is reacted with 2,4-dinitrophenylhydrazine (DNPH) to introduce the hydrazine moiety. DNPH is synthesized separately via nucleophilic substitution between hydrazine hydrate and 2,4-dinitrochlorobenzene[^7][^11]:

C6H3(NO2)2Cl+N2H4C6H3(NO2)2NHNH2+HCl\text{C}6\text{H}3(\text{NO}2)2\text{Cl} + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{NHNH}_2 + \text{HCl}

Condensation Reaction

ABS and DNPH undergo condensation in acidic ethanol (H2_2SO4_4 catalyst)[^5][^15]:

C6H4(SO2NH2)NH2+C6H3(NO2)2NHNH2C14H13N5O7S+H2O\text{C}6\text{H}4(\text{SO}2\text{NH}2)\text{NH}2 + \text{C}6\text{H}3(\text{NO}2)2\text{NHNH}2 \rightarrow \text{C}{14}\text{H}{13}\text{N}5\text{O}7\text{S} + \text{H}_2\text{O}

Optimized conditions :

  • Solvent: Ethanol (95%)

  • Catalyst: 0.5 mL concentrated H2_2SO4_4 per 50 mL ethanol

  • Reaction time: 1–2 hours at 25°C

  • Yield: 50–89%[^5]

Acetylation of the Amine Group

The final step involves acetylation of the free amine group on the phenyl ring using acetic anhydride[^6][^16]:

C14H13N5O7S+(CH3CO)2OC15H14N4O6S+CH3COOH\text{C}{14}\text{H}{13}\text{N}5\text{O}7\text{S} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{15}\text{H}{14}\text{N}4\text{O}6\text{S} + \text{CH}_3\text{COOH}

Reaction details :

  • Solvent: Pyridine (acts as base and solvent)

  • Temperature: Reflux at 110°C for 4 hours

  • Yield: 70–80%[^6]

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation step, reducing reaction times from hours to minutes[^4][^15]:

Procedure

  • ABS (1 equiv), DNPH (1.2 equiv), and H2_2SO4_4 (0.1 equiv) are mixed in ethanol.

  • Irradiated at 300 W, 80°C for 10–15 minutes.

  • Yield: 85–92%[^4]

Advantages :

  • Higher purity (reduced side reactions)

  • Energy efficiency

Purification and Characterization

Crude product is purified via recrystallization from acetone or ethanol[^5][^16]. Key characterization data:

PropertyValueMethod
Melting Point272–273°CKofler apparatus
Molecular Weight343.29 g/molHRMS[^14]
IR (cm1^{-1})3284 (N–H), 1615 (C=N), 1511 (NO2_2)FTIR[^4]
1^1H NMR (DMSO-d6)δ 8.87 (s, 1H, N–H), 8.37 (d, 1H)500 MHz[^5]

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Cost
Conventional[^5]50–892–4 hours90–95Low
Microwave[^4]85–9210–15 min98–99Moderate
Industrial Scale[^6]70–806–8 hours85–90Low

Challenges and Solutions

  • Low Solubility : DNPH’s poor solubility in ethanol is mitigated by incremental addition and vigorous stirring[^7].

  • Side Reactions : Over-acetylation is prevented by stoichiometric control of acetic anhydride[^16].

  • Safety : DNPH is shock-sensitive; handling as a wet slurry reduces explosion risks[^11][^13].

Scalability and Industrial Relevance

Large-scale production employs continuous-flow reactors to enhance safety and yield[^6]. A typical pilot-scale setup includes:

  • Automated feed systems for ABS and DNPH

  • In-line pH monitoring to optimize condensation

  • Centrifugal crystallizers for rapid product isolation

Environmental and Regulatory Considerations

  • Waste Management : Neutralization of acidic byproducts with CaCO3_3 before disposal[^7].

  • Regulatory Status : DNPH is classified as explosive (UN 0076); synthesis requires permits under OSHA guidelines[^13].

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences and their implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Biological Activity References
N-(4-{[2-(2,4-Dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide 2,4-dinitrophenyl hydrazine, sulfonyl-acetamide ~421.3 High electrophilicity, chromophoric nitro groups Potential enzyme inhibition, colorimetric applications
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide 4-nitrobenzoyl hydrazine ~407.3 Moderate electron withdrawal, single nitro group May exhibit weaker binding affinity compared to dinitro analog
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, nitro, methylsulfonyl groups ~318.8 Enhanced hydrophobicity, crystallinity Precursor for sulfur-containing heterocycles
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide 4-ethoxy substituent ~334.4 Electron-donating group, improved solubility Potential metabolic stability in drug design
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide Triazole-thioether, dimethylamino group ~477.3 Hydrogen bonding capacity, basicity Antimicrobial activity

Biological Activity

N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes both dinitrophenyl and sulfonyl groups. This compound has gained attention in various fields of research due to its potential biological activities and applications.

  • Molecular Formula : C14H13N5O7S
  • Molecular Weight : 395.35 g/mol
  • IUPAC Name : N-[4-[(2,4-dinitroanilino)sulfamoyl]phenyl]acetamide
  • InChI Key : BJFJFSCRHUWDAZ-UHFFFAOYSA-N

The presence of the dinitrophenyl group is particularly significant as it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonyl group enhances the compound's solubility and reactivity, facilitating its interaction with biological molecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dinitrophenyl moiety can participate in electrophilic aromatic substitution reactions, while the sulfonamide functionality can engage in hydrogen bonding and ionic interactions with biological macromolecules.

Research Findings

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing hydrazine groups have shown effectiveness against various bacterial strains through mechanisms involving disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. Research suggests that the sulfonamide group may play a crucial role in enzyme inhibition by mimicking substrates or cofactors necessary for enzymatic activity. This property is particularly relevant in the development of drugs targeting metabolic pathways in pathogens.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamideModerate antimicrobial activityContains a nitrobenzoyl group
N-(4-{[2-(3,4-dimethylanilino)sulfonyl]phenyl)acetamideAntitumor propertiesMethyl substitutions enhance activity

The uniqueness of this compound lies in its dual functional groups, which not only enhance its reactivity but also broaden its potential applications in medicinal chemistry.

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of this compound revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating effective inhibition at low concentrations.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations resulted in dose-dependent cell death. Flow cytometry analysis confirmed the induction of apoptosis, supporting the potential use of this compound as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

  • Step 1 : Sulfonation of 2,4-dinitroaniline to generate a sulfonamide intermediate.
  • Step 2 : Coupling with hydrazine derivatives to form the hydrazino-sulfonyl bridge.
  • Step 3 : Acetylation of the terminal amine using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) .
  • Key Considerations : Reaction temperature (often 0–5°C for acylation) and solvent polarity (e.g., DMF for solubility) significantly impact yield. Purity is confirmed via HPLC (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : A combination of analytical techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and sulfonamide/hydrazine linkages.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., average mass 378.359 g/mol) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .

Q. What are the potential biological or pharmacological applications of this compound?

  • Methodological Answer : Preliminary studies suggest:

  • Enzyme Inhibition : The sulfonamide and hydrazine groups may target carbonic anhydrase or tyrosine kinases.
  • Anticancer Activity : Structural analogs (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide) show anti-hypernociceptive and anticancer properties in vitro .
  • Antimicrobial Screening : Derivatives with nitro groups exhibit activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions during acylation.
  • Catalysis : Introduce Pd/C or Cu(I) catalysts for selective coupling of the hydrazine-sulfonyl intermediate .
  • Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can contradictions in solubility and stability data across studies be resolved?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using dynamic light scattering (DLS) to assess aggregation.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
  • pH-Dependent Studies : Measure solubility at pH 2–9 to identify optimal storage conditions .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Derivative Synthesis : Modify the dinitrophenyl group (e.g., replace nitro with methoxy or halogens) to assess electronic effects on bioactivity .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or β-lactamases .
  • In Vitro Assays : Test derivatives in enzyme inhibition (IC₅₀) and cytotoxicity assays (MTT) against cancer cell lines (e.g., MCF-7, HeLa) .

Q. What challenges arise in studying this compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated metabolism and identify metabolites via UPLC-QTOF .
  • Off-Target Effects : Profile kinase inhibition using a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

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